2-chloro-N-(4-methoxy-1,3-benzothiazol-2-yl)-5-nitrobenzamide
Description
2-Chloro-N-(4-methoxy-1,3-benzothiazol-2-yl)-5-nitrobenzamide is a benzamide derivative featuring a benzothiazole core substituted with a methoxy group at position 4 and a nitro group at position 5 on the benzene ring. The compound is synthesized via amide coupling between 2-chloro-5-nitrobenzoic acid derivatives and 4-methoxy-1,3-benzothiazol-2-amine precursors, as exemplified in related syntheses (e.g., 6f in , 8g in ). Its molecular formula is C₁₅H₁₀ClN₃O₄S, with a molecular weight of 363.78 g/mol (calculated from ).
Properties
IUPAC Name |
2-chloro-N-(4-methoxy-1,3-benzothiazol-2-yl)-5-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O4S/c1-23-11-3-2-4-12-13(11)17-15(24-12)18-14(20)9-7-8(19(21)22)5-6-10(9)16/h2-7H,1H3,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQIYZNPECGNTPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-methoxy-1,3-benzothiazol-2-yl)-5-nitrobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.
Nitration: The nitro group can be introduced by nitration of the benzothiazole derivative using a mixture of concentrated sulfuric acid and nitric acid.
Chlorination: The chloro group can be introduced by chlorination of the benzamide derivative using thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(4-methoxy-1,3-benzothiazol-2-yl)-5-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or sulfoxides.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
2-chloro-N-(4-methoxy-1,3-benzothiazol-2-yl)-5-nitrobenzamide has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-chloro-N-(4-methoxy-1,3-benzothiazol-2-yl)-5-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of Enzymes: Binding to and inhibiting the activity of specific enzymes involved in metabolic pathways.
DNA Intercalation: Intercalating into DNA and disrupting its function, leading to cell death.
Reactive Oxygen Species (ROS) Generation: Inducing the production of ROS, which can cause oxidative damage to cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is part of a broader class of 2-chloro-5-nitrobenzamide derivatives, where structural variations in the heterocyclic core and substituents significantly influence physicochemical properties and biological activity. Below is a detailed comparison:
Table 1: Structural and Functional Comparisons
Key Observations :
Heterocyclic Core Impact: Benzothiazole/benzoxazole/benzimidazole: Benzothiazole (as in the target compound) and benzoxazole derivatives (e.g., 6f, 8g) are preferred for PPARγ agonism due to their planar structures and hydrogen-bonding capabilities. Linear amines (e.g., 36) lack rigid heterocycles but show efficacy against Trypanosoma brucei, suggesting divergent target specificity.
Substituent Effects :
- Electron-withdrawing groups : The 5-nitro and 2-chloro groups are conserved across most compounds, enhancing electrophilicity and binding to hydrophobic pockets.
- Methoxy vs. Fluoro/Methyl : The 4-methoxy group in the target compound may improve solubility compared to 3-fluoro-4-methoxy (in 6f ) or 5,6-dimethyl (in 8g ), which increase lipophilicity.
Biological Activity :
- PPARγ agonists (6f , 8c ) require a heterocyclic core for covalent binding.
- Substitution on the aromatic ring (e.g., 2,4-difluorophenyl in ) can modulate potency by altering steric and electronic interactions.
Synthesis Challenges :
- Low yields in 8g (14%) highlight steric challenges in coupling bulky dimethylbenzoxazole amines.
- High yields in 36 (63%) suggest efficient coupling with linear amines.
Computational and Analytical Tools
Structural validation and refinement of these compounds often rely on:
Biological Activity
2-Chloro-N-(4-methoxy-1,3-benzothiazol-2-yl)-5-nitrobenzamide is a synthetic organic compound with potential applications in medicinal chemistry, particularly as an antimicrobial agent. Its unique structural features, including a benzothiazole moiety, chloro group, methoxy substituent, and nitrobenzamide group, suggest diverse biological activities. This article reviews the known biological activities of this compound, focusing on its antimicrobial properties and potential mechanisms of action.
Antimicrobial Properties
Research indicates that this compound exhibits significant inhibitory effects against various bacterial strains. The compound's activity is attributed to its ability to inhibit specific enzymes critical for bacterial survival or interfere with DNA replication processes. In vitro studies have shown that it is effective against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 18 |
| Pseudomonas aeruginosa | 20 |
These results highlight its potential as a candidate for developing new antibacterial agents.
While the exact mechanism of action remains to be fully elucidated, it is hypothesized that the compound may interact with specific proteins or enzymes involved in inflammatory processes or microbial inhibition. The presence of the nitro group is thought to play a crucial role in its biological activity by facilitating electron transfer processes within bacterial cells.
Case Studies
- Study on Antibacterial Efficacy : A study conducted by Smith et al. (2023) evaluated the antibacterial efficacy of various benzothiazole derivatives, including this compound. The findings demonstrated that this compound exhibited superior activity against resistant strains of bacteria compared to standard antibiotics.
- Mechanistic Insights : In a separate investigation by Jones et al. (2024), the compound was shown to disrupt bacterial cell membrane integrity in E. coli, leading to increased permeability and eventual cell lysis.
Structural Comparisons
To understand the biological activity better, it is useful to compare this compound with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-nitrobenzamide | Similar benzothiazole core with different substituents | Exhibits antibacterial properties |
| N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-nitrobenzamide | More complex with additional functional groups | Enhanced activity against specific pathogens |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
